molecular formula C15H13NO3S2 B2916129 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate CAS No. 304476-31-1

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Cat. No. B2916129
CAS RN: 304476-31-1
M. Wt: 319.39
InChI Key: GGDQIPHYCSLYFW-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, also known as BZS, is a chemical compound that has gained significant attention due to its potential applications in scientific research. BZS is a sulfonate derivative of benzothiazole and is commonly used as a fluorescent probe in biological and biochemical studies.

Scientific Research Applications

DNA Interaction and Anticancer Activity

Complexes derived from benzothiazole sulfonamide derivatives have shown significant potential in binding with calf thymus DNA, indicating a crucial role in the type of interaction with DNA. Studies have demonstrated these complexes' ability to cleave DNA, offering insights into their genotoxicity and anticancer activity. For instance, complexes with varying N-sulfonamide derivatives have been evaluated for their antiproliferative activity against yeast and human tumor cells, with certain compounds showing pronounced cell death primarily via apoptosis. This highlights the importance of the sulfonamide derivative in determining DNA binding affinity and the subsequent biological effects, including anticancer potential (González-Álvarez et al., 2013).

Biodegradation of Benzothiazoles

Research into the biodegradation of benzothiazoles has isolated specific strains capable of degrading benzothiazole-2-sulfonate (BTSO3), a byproduct in the production wastewater of 2-mercaptobenzothiazole. This highlights the environmental aspect of benzothiazole sulfonamides, where microbial processes can mitigate pollution related to these compounds. The transformation pathways identified in these studies provide a foundation for understanding the environmental fate of benzothiazoles and potential bioremediation strategies (De Wever et al., 1998).

Luminescent Probes and Selective Adsorption

In the field of material science, benzothiazole sulfonamide derivatives have been utilized to develop metal-organic frameworks with potential applications as luminescent probes and in the selective adsorption of organic dyes. These frameworks demonstrate the versatility of benzothiazole sulfonamide compounds in constructing functional materials for environmental and analytical applications, showcasing their ability to interact selectively with specific molecules (Guo et al., 2017).

Antimicrobial Activities

Several studies have synthesized novel benzothiazole sulfonamide derivatives and evaluated their antimicrobial activities. These compounds have been found to possess significant antibacterial and antifungal properties, indicating their potential as therapeutic agents against various microbial infections. The broad range of biodynamic properties exhibited by these compounds underscores their pharmacological relevance and the scope for further development as antimicrobial agents (Jagtap et al., 2010).

Environmental Fate and Treatment

Investigations into the occurrence, sources, and fate of benzothiazoles in municipal wastewater treatment plants have shed light on the environmental impact of these compounds. Studies have shown that benzothiazoles, including sulfonated derivatives, are present in effluents and are partially removed during wastewater treatment. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact and developing effective treatment strategies (Kloepfer et al., 2005).

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-11-6-8-12(9-7-11)21(17,18)19-10-15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQIPHYCSLYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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